3-Bromo-5-cyano-4-iodobenzoic acid
Description
3-Bromo-5-cyano-4-iodobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 3, a cyano group at position 5, and an iodine atom at position 2. This compound is structurally distinct due to the combination of electron-withdrawing groups (Br, I, CN) and a carboxylic acid moiety, which influence its reactivity, solubility, and applications in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-cyano-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQMIRGDYGMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Iodination: Subsequent introduction of an iodine atom.
Cyanation: Introduction of a cyano group.
These reactions often require specific catalysts and conditions, such as the use of halogenating agents (e.g., N-bromosuccinimide for bromination) and palladium-catalyzed cross-coupling reactions for iodination and cyanation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-cyano-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-4-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 3-bromo-5-cyano-4-iodobenzoic acid and its analogs:
Key Observations :
- Electron Effects: The cyano group in the target compound is a stronger electron-withdrawing group compared to iodine or nitro groups, increasing the acidity of the carboxylic acid moiety .
- Steric and Electronic Interactions: The iodine at position 4 in the target compound may introduce steric hindrance in substitution reactions, contrasting with 3-bromo-5-iodobenzoic acid, where iodine at C5 allows for regioselective cross-coupling (e.g., Heck or Sonogashira reactions) .
Physicochemical Properties
- Solubility: The cyano group in the target compound likely reduces solubility in non-polar solvents compared to 3-bromo-5-iodobenzoic acid but enhances solubility in polar aprotic solvents like DMF or DMSO. 3-Bromo-4-hydroxy-5-nitrobenzoic acid, with nitro and hydroxyl groups, exhibits high solubility in aqueous alkaline solutions .
- Stability :
Biological Activity
3-Bromo-5-cyano-4-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound features a unique combination of bromine, iodine, and cyano groups, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups allows the compound to participate in various chemical reactions, enhancing its potential as a bioactive molecule.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, influencing cell behavior.
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
Antibacterial Activity
Research indicates that this compound possesses significant antibacterial activity. A study highlighted its efficacy against multiple bacterial strains, suggesting potential therapeutic applications in treating infections .
Cytotoxicity and Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in certain cancer types while exhibiting low toxicity to normal cells . The compound's ability to activate proteasomal and autophagic pathways may contribute to its anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C7H3BrI1N1O2 | Antibacterial, anticancer activities |
| 3-Bromo-5-iodobenzoic acid | C7H4BrI1O2 | Lacks cyano group; reduced reactivity |
| 5-Cyano-4-bromobenzoic acid | C7H4Br1N1O2 | Similar structure; different biological effects |
This table illustrates how the presence or absence of specific functional groups influences the biological activity of related compounds.
Case Studies
- Inhibition Studies : A study investigated the inhibition of cathepsins B and L by various benzoic acid derivatives, including this compound. Results indicated that this compound effectively enhanced proteasomal activity in human fibroblasts, supporting its role as a potential therapeutic agent for diseases associated with protein degradation .
- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on cancer cell lines (Hep-G2 and A2058), this compound demonstrated significant growth inhibition while maintaining low toxicity levels in normal skin fibroblasts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
